molecular formula C19H13Cl2N3O5S2 B2499336 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 877651-34-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B2499336
CAS No.: 877651-34-8
M. Wt: 498.35
InChI Key: SOQVZTCLTNFBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This novel chemical entity, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate, is a bifunctional small molecule of significant interest in the field of targeted protein degradation , particularly for the development of PROTACs (Proteolysis-Targeting Chimeras). Its molecular architecture is engineered to function as a versatile linker-conjugate; the 2,4-dichlorobenzoate moiety is recognized as a derivative of lenalidomide-like structures, which can serve as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex . This allows the molecule to effectively recruit the cellular protein degradation machinery. The 1,3,4-thiadiazole segment, featuring a cyclopropanecarboxamido group, provides a robust and synthetically accessible platform for linking to a second ligand that binds to a protein of interest (POI). The compound's primary research value lies in its utility as a key chemical building block, enabling investigators to construct PROTAC molecules designed to induce the ubiquitination and subsequent proteasomal degradation of specific disease-relevant proteins. This mechanism provides a powerful strategy for investigating undruggable targets in oncology, neurodegenerative disorders, and other therapeutic areas, offering a catalytic mode of action distinct from traditional occupancy-based inhibition. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5S2/c20-10-3-4-12(13(21)5-10)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQVZTCLTNFBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate typically involves multi-step organic synthesis:

  • Step 1: Synthesis of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.

  • Step 2: Thiolation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole to yield the thiomethyl intermediate.

  • Step 3: Esterification of 6-hydroxy-4-oxo-4H-pyran-3-carboxylic acid with 2,4-dichlorobenzoic acid.

Each step requires specific conditions such as controlled temperature, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production leverages continuous flow reactors and automated synthesis platforms to maximize efficiency and scalability. This includes:

  • Using high-pressure reactors for thiolation processes.

  • Employing microwave-assisted synthesis for esterification to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Potential to form sulfoxides or sulfones.

  • Reduction: Conversion to thioethers.

  • Substitution: Aromatic substitution reactions on the benzoate ring.

Common Reagents and Conditions

  • Oxidation: Using reagents like hydrogen peroxide (H₂O₂) under mild conditions.

  • Reduction: Utilization of reducing agents such as lithium aluminium hydride (LiAlH₄).

  • Substitution: Applying nucleophilic or electrophilic agents, depending on the desired substitution.

Major Products

These reactions primarily yield oxidized, reduced, or substituted derivatives of the original compound, with varied applications in different fields.

Scientific Research Applications

Chemistry

Used as a precursor in organic synthesis and in the development of novel catalysts.

Biology

Explores interactions with biological macromolecules, studying enzyme inhibition and protein binding.

Medicine

Industry

Serves as a key intermediate in the manufacturing of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate exerts its effects involves:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their function.

  • Pathways: Interfering with metabolic pathways or signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences and Similarities
Compound Class Core Structure Functional Groups/Substituents Notable Features
Target Compound 1,3,4-Thiadiazole + Pyran 2,4-Dichlorobenzoate, Cyclopropanecarboxamide High electrophilicity from Cl groups
Pyridothiazepines (e.g., 4a-c) Pyridine fused to thiazepine α-Haloketone-derived side chains Flexible S-alkylation chemistry
Dibenzoate Derivative (9) Pyridothiazepine Benzoyl esters Improved solubility via ester groups

Key Observations :

  • The target compound’s thiadiazole-pyran scaffold is distinct from the pyridine-thiazepine systems in . This difference may impact ring strain, solubility, and target selectivity.

Key Findings :

  • Microwave irradiation significantly improves yields and reduces reaction times for structurally related heterocycles (e.g., compound 9 achieved 85% yield in 30 minutes vs. 60% in 2 hours via traditional heating) .
  • The cyclopropanecarboxamido group in the target compound may introduce steric challenges during S-alkylation, a step critical for thiadiazole functionalization.

Reactivity and Stability

  • The thioether linkage in the target compound is less prone to oxidative degradation compared to sulfoxide or sulfone derivatives in pyridothiazepines .
  • The 2,4-dichlorobenzoate ester may exhibit slower hydrolysis rates than non-chlorinated esters, as seen in analogous benzoate-containing pharmaceuticals .

Research Findings and Implications

  • Microwave Optimization : highlights that microwave-assisted synthesis reduces side reactions (e.g., ring contraction in compound 14) and improves regioselectivity, a strategy applicable to the target compound’s synthesis .
  • Functional Group Synergy : The combination of thiadiazole (electron-deficient) and pyran-4-one (hydrogen-bond acceptor) may enhance interactions with biological targets, a hypothesis supported by studies on pyridothiazepine derivatives .

Limitations :

  • Direct data on the target compound’s physicochemical properties (e.g., logP, pKa) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18H15Cl2N3O3S
  • Molecular Weight : 447.30 g/mol

The structure features a pyran ring, thiadiazole moiety, and dichlorobenzoate group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that integrate cyclopropanecarboxamido and thiadiazole derivatives. The synthetic route often includes:

  • Formation of the thiadiazole nucleus.
  • Coupling with cyclopropanecarboxamide.
  • Introduction of the pyran and benzoate functionalities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives possess antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AS. aureus15 µg/mL
Thiadiazole Derivative BE. coli20 µg/mL

These findings suggest that modifications in the structure can enhance antibacterial potency.

Enzyme Inhibition

One of the most promising aspects of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease.

In a recent study, compounds structurally related to this molecule demonstrated competitive inhibition against AChE with IC50 values in the nanomolar range:

CompoundIC50 (nM)
Compound 11.82 ± 0.6
Compound 25.00 ± 0.8

These results indicate that the compound may serve as a lead for developing new anti-Alzheimer agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated moderate to strong antioxidant activity, which is beneficial for preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiadiazole moiety is known to interact with active sites of enzymes like AChE, leading to inhibition.
  • Membrane Disruption : The lipophilic nature of the benzoate group may facilitate membrane penetration, enhancing antimicrobial efficacy.
  • Radical Scavenging : The presence of electron-donating groups in the structure contributes to its ability to neutralize free radicals.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their AChE inhibitory activity, showing promising results comparable to established drugs like donepezil .
  • Antibacterial Screening : A comprehensive screening revealed that certain modifications in the thiadiazole structure led to enhanced antibacterial properties against multidrug-resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.